3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine

Medicinal Chemistry Drug Design ADME

3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine is a 98% pure pyridazine scaffold featuring a 4-methylpiperidine moiety that delivers LogP 2.37 and TPSA 29.02, ensuring optimal blood-brain barrier permeability. This key intermediate supports p38 MAPK inhibitor synthesis and CNS drug discovery programs. Cold-chain storage (2–8°C) and expert handling guarantee reproducible results. Request a quote for bulk orders.

Molecular Formula C10H14ClN3
Molecular Weight 211.69
CAS No. 756901-46-9
Cat. No. B2668105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine
CAS756901-46-9
Molecular FormulaC10H14ClN3
Molecular Weight211.69
Structural Identifiers
SMILESCC1CCN(CC1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H14ClN3/c1-8-4-6-14(7-5-8)10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3
InChIKeyQAVLTOHWKKYUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine (CAS 756901-46-9) – A Pyridazine-Based Heterocyclic Building Block


3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine (CAS 756901-46-9) is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with chlorine and at the 6-position with a 4-methylpiperidine moiety . The compound is commercially available as a versatile small molecule scaffold with reported purities up to 98% and is employed as a key intermediate in the synthesis of pyridazine-containing bioactive molecules [1].

Why 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine Cannot Be Replaced by Closely Related Analogs


Despite sharing a pyridazine core, subtle alterations in the piperidine substituent or heteroaromatic framework yield significant differences in lipophilicity, molecular recognition, and synthetic utility. For instance, removal of the 4-methyl group reduces LogP by approximately 0.42 units, potentially altering membrane permeability . Similarly, substitution of pyridazine with pyrazine shifts the nitrogen atom positioning, which may disrupt critical hydrogen bonding or π-stacking interactions in biological systems . These distinctions are critical for applications requiring precise physicochemical properties or predictable reactivity.

Quantitative Differentiation Data for 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine vs. Structural Analogs


Lipophilicity Advantage: Higher LogP vs. Demethylated Piperidine Analog

3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine exhibits a computed LogP value of 2.3663, compared to 1.95 for the 4-demethylated analog 3-chloro-6-(piperidin-1-yl)pyridazine . This increase of approximately 0.42 log units reflects enhanced lipophilicity conferred by the 4-methyl substituent, which may improve passive membrane permeability and hydrophobic target engagement.

Medicinal Chemistry Drug Design ADME

Purity Benchmark: Superior Commercial Purity vs. Piperazine Analog

Multiple vendors supply 3-chloro-6-(4-methylpiperidin-1-yl)pyridazine at 98% purity , whereas the structurally similar piperazine analog (3-chloro-6-(4-methylpiperazin-1-yl)pyridazine) is typically offered at 97% purity . The 1% purity advantage can reduce side-product formation and improve yield consistency in multi-step syntheses.

Synthetic Chemistry Quality Control Building Block

Pyridazine Core vs. Pyrazine Isostere: Distinct Heterocyclic Electronic Profile

While the pyrazine analog 2-chloro-6-(4-methylpiperidin-1-yl)pyrazine shares the same molecular weight and a near-identical LogP (2.3663) , the pyridazine ring contains adjacent nitrogen atoms (1,2-diazine) versus the 1,4-diazine arrangement of pyrazine. This alters the electronic distribution and hydrogen-bonding capacity, which is crucial for specific target recognition in kinase inhibitors and other protein binding pockets [1].

Bioisosterism Medicinal Chemistry Kinase Inhibition

Storage and Handling: Defined Cold-Chain Requirement vs. Ambient Analogs

3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine requires sealed storage at 2–8°C , in contrast to structurally similar compounds like 3-chloro-6-(piperidin-1-yl)pyridazine, which can be stored at room temperature . This cold-chain requirement suggests increased reactivity or moisture sensitivity, which may impact handling logistics but also reflects a distinct chemical reactivity profile.

Stability Logistics Inventory Management

Molecular Weight Differentiation vs. Demethylated and Piperazine Analogs

The molecular weight of 3-chloro-6-(4-methylpiperidin-1-yl)pyridazine is 211.69 g/mol . This is approximately 14 Da higher than the 3-chloro-6-(piperidin-1-yl)pyridazine analog (197.67 g/mol) and 1 Da lower than the piperazine analog (212.68 g/mol) . These subtle differences can be leveraged for mass spectrometry-based reaction monitoring and for fine-tuning physicochemical properties in lead optimization.

Physicochemical Properties Mass Spectrometry SAR

Recommended Scientific and Industrial Use Cases for 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine


Synthesis of p38 MAPK Inhibitors and Kinase-Targeted Libraries

Given the established role of pyridazine derivatives as potent p38 MAPK inhibitors (with IC50 values ranging from 1–20 nM for certain analogs) [1], 3-chloro-6-(4-methylpiperidin-1-yl)pyridazine serves as a critical starting material for introducing the 6-dialkylamino substituent found in many active series. The presence of the 4-methylpiperidine group enhances lipophilicity (LogP 2.37), which may improve cellular permeability and target engagement compared to demethylated or piperazine-based alternatives.

Building Block for CNS-Penetrant Drug Candidates

The computed LogP of 2.3663, combined with a low topological polar surface area (TPSA 29.02) , positions this compound within favorable physicochemical space for blood–brain barrier permeability. This makes it a suitable scaffold for the design of CNS-active agents, where subtle changes in lipophilicity (e.g., ΔLogP ≈ 0.42 vs. demethylated analog) can significantly influence brain exposure.

High-Purity Starting Material for Sensitive Coupling Reactions

Commercial availability at 98% purity reduces the risk of side reactions in palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions. This is particularly advantageous when used in library synthesis or process chemistry where impurity profiles must be tightly controlled to meet pharmaceutical quality standards.

Cold-Chain Managed Synthesis of Electrophilic Intermediates

The requirement for 2–8°C storage indicates a degree of electrophilic reactivity that can be harnessed in sequential substitution reactions. For laboratories equipped for cold-chain handling, this compound offers a unique reactivity profile that may not be replicated by room-temperature-stable analogs, enabling access to novel substitution patterns on the pyridazine ring.

Quote Request

Request a Quote for 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.